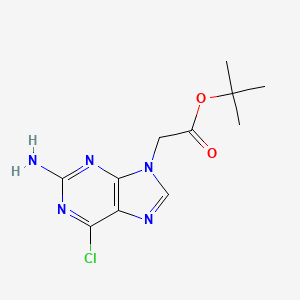
Tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate often involves nucleophilic substitution reactions, where a chlorine atom in a precursor compound is substituted by an amino group. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids have been synthesized by treating 2-acetamido-6-chloropurine with amino acid tert-butyl esters, followed by the removal of protecting groups (Krasnov et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the configuration of various functional groups. For instance, the molecular structure of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate has been elucidated using UV–VIS, IR, 1H NMR, 13C NMR, and single crystal XRD results, revealing details about its crystal structure and thermal behavior (Kalaivani et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate and similar compounds often involves reactions where the tert-butyl group or the aminopurin moiety participates in various transformations. These may include nucleophilic additions, condensations, and substitutions, which can significantly alter the compound's chemical properties and reactivity.
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are crucial for understanding the behavior of chemical compounds under different conditions. The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, for instance, has been analyzed using flammability tests, impact sensitivity tests, and thermogravimetric (TG)/differential thermal analysis (DTA), indicating it as an insensitive high energy density material (Kalaivani et al., 2012).
科学的研究の応用
Chemical Synthesis and Characterization
- Tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate is utilized in chemical synthesis, particularly in the preparation of nucleosides and nucleotides. For instance, its reaction with certain amino acids results in the formation of 2-aminopurines bearing amino acid moieties, as seen in the synthesis of N-(2-amino-9H-purin-6-yl)-substituted amino acids (Vigorov et al., 2014). This highlights its role in creating complex organic compounds.
Applications in Molecular Biology
- In molecular biology, compounds related to tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate, such as aminopurine nucleosides, are valuable for studying nucleic acid structures and functions. For example, the nonaqueous diazotization of aminopurine nucleosides, involving tert-butyl nitrite, is a method used to prepare halogenated purine derivatives, which are important in understanding DNA and RNA behavior (Francom et al., 2002).
Advanced Material Synthesis
- This compound is also relevant in the synthesis of high-energy materials. For example, tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, though slightly different in structure, demonstrates the potential of tert-butyl-based compounds in developing materials with high energy density. This showcases the versatility of tert-butyl compounds in material science (Kalaivani et al., 2012).
Pharmaceutical Applications
- In pharmaceutical chemistry, tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate can be an intermediate in synthesizing more complex molecules. For instance, it is used in the synthesis of enantiomers of N-(2-aminopurin-6-yl)amino acids, which have potential applications in drug development (Krasnov et al., 2015).
特性
IUPAC Name |
tert-butyl 2-(2-amino-6-chloropurin-9-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRPDZEHCMYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

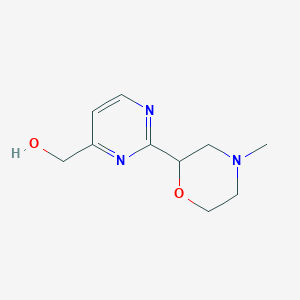
![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
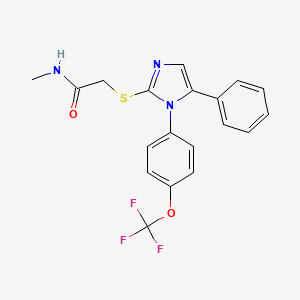
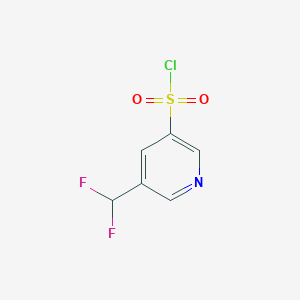
![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)
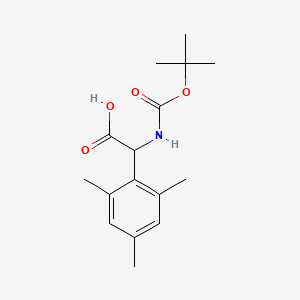


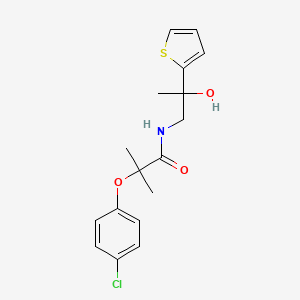


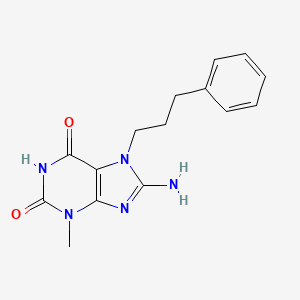
![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)